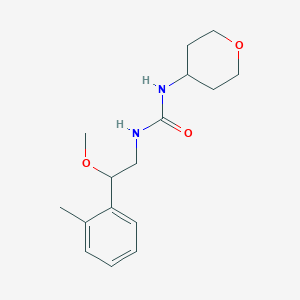
1-(2-methoxy-2-(o-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-2-(o-tolyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MTU-661 and has been studied for its ability to modulate the immune system and inhibit tumor growth.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of pyran derivatives, which are closely related to the mentioned compound, is in the field of corrosion inhibition. A study has found that pyran derivatives can significantly inhibit the corrosion of mild steel in acidic environments. These derivatives act as mixed-type inhibitors and exhibit high inhibition efficiency, demonstrating their potential for protecting metals against corrosion (Saranya et al., 2020).
Synthesis and Complex Formation
The compound is also involved in the synthesis of various heterocycles and their complex formation with metals. For example, research on N-hydroxyamide-containing heterocycles, which are structurally similar, shows their ability to form complexes with iron(III). These synthesized compounds have potential applications in various fields, including medicinal chemistry (Ohkanda et al., 1993).
Diversity-Oriented Synthesis
The compound is also used in the diversity-oriented synthesis of structurally diverse compounds. A study demonstrates the synthesis of substituted tetrahydropyrans for screening against various biological targets, indicating its relevance in drug discovery and biochemical research (Zaware et al., 2011).
Biological Activities
In the field of pharmacology and biochemistry, similar compounds are synthesized and tested for their biological activities, such as their effects on blood pressure and analgesic activity. This underscores the potential medicinal and therapeutic applications of these compounds (Hishmat et al., 1992).
Material Science and Polymer Chemistry
In material science, compounds structurally related to the one are used in the synthesis of hydrogels, polymers, and other materials with specific physical properties. Their ability to form stable structures and respond to environmental factors makes them useful in developing advanced materials (Lloyd & Steed, 2011).
Antimicrobial Activity
Compounds with similar structures have shown significant antimicrobial activity, suggesting their potential application in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Banoji et al., 2022).
Propiedades
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-3-4-6-14(12)15(20-2)11-17-16(19)18-13-7-9-21-10-8-13/h3-6,13,15H,7-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDGPHOAEQZCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708694.png)
![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)
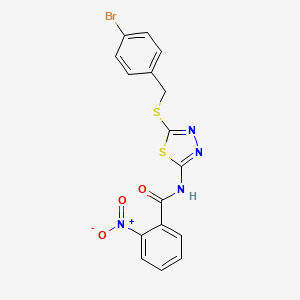
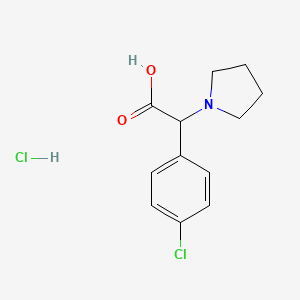
![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)
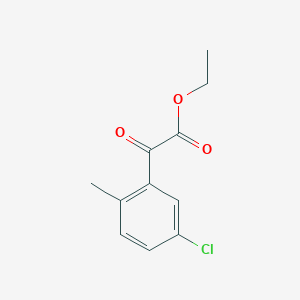


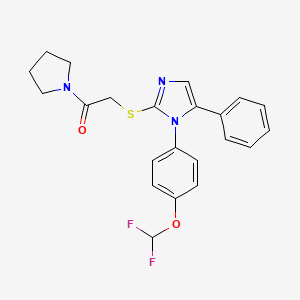
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)
